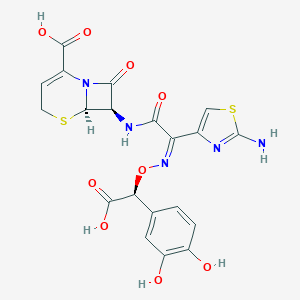

Cefetecol

Description

Structure

3D Structure

Properties

CAS No. |

117211-03-7 |

|---|---|

Molecular Formula |

C20H17N5O9S2 |

Molecular Weight |

535.5 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C20H17N5O9S2/c21-20-22-8(6-36-20)12(24-34-14(19(32)33)7-1-2-10(26)11(27)5-7)15(28)23-13-16(29)25-9(18(30)31)3-4-35-17(13)25/h1-3,5-6,13-14,17,26-27H,4H2,(H2,21,22)(H,23,28)(H,30,31)(H,32,33)/b24-12-/t13-,14+,17-/m1/s1 |

InChI Key |

ILZCDOYRDFDUPN-XUQRFURESA-N |

SMILES |

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O |

Isomeric SMILES |

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)O |

Canonical SMILES |

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O |

Other CAS No. |

117211-03-7 |

Synonyms |

GR 69153 GR-69153 GR69153 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Cefiderocol Against Gram-negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gram-negative bacteria represent a significant and growing threat to public health due to the evolution of multidrug-resistant (MDR) strains. The outer membrane of these bacteria presents a formidable barrier to many antibiotics. Cefiderocol is a novel siderophore cephalosporin (B10832234) antibiotic that employs a "Trojan horse" strategy to bypass this barrier, leading to potent bactericidal activity against a broad spectrum of carbapenem-resistant Gram-negative pathogens. This document provides an in-depth technical overview of the core mechanism of action of Cefiderocol, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Core Mechanism of Action: A "Trojan Horse" Strategy

Cefiderocol's unique mechanism of action relies on its ability to exploit the iron acquisition systems of Gram-negative bacteria. It consists of a cephalosporin core covalently linked to a catechol siderophore. This siderophore moiety allows Cefiderocol to chelate iron and actively transport across the bacterial outer membrane through various iron transporters. This active transport mechanism allows Cefiderocol to achieve higher concentrations in the periplasmic space compared to other β-lactam antibiotics that rely on passive diffusion through porin channels.

Once in the periplasm, Cefiderocol exerts its bactericidal effect in a manner characteristic of cephalosporins: by inhibiting peptidoglycan synthesis. It binds to penicillin-binding proteins (PBPs), primarily PBP3, which are essential enzymes for the cross-linking of peptidoglycan chains that form the bacterial cell wall. This inhibition leads to the formation of a defective cell wall, resulting in cell lysis and death. Furthermore, Cefiderocol demonstrates high stability against a wide range of β-lactamases, including both serine- and metallo-β-lactamases, which are common resistance mechanisms in Gram-negative bacteria.

A diagram illustrating the uptake and action of Cefiderocol is presented below:

Caption: Cefiderocol uptake and mechanism of action.

Quantitative Data

The efficacy of Cefiderocol has been quantified through various in vitro studies. The following tables summarize key data points.

Table 1: Minimum Inhibitory Concentrations (MIC) of Cefiderocol against Key Gram-negative Pathogens

| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Acinetobacter baumannii | 1 | 2 |

| Escherichia coli | 0.25 | 0.5 |

| Klebsiella pneumoniae | 0.5 | 1 |

| Pseudomonas aeruginosa | 0.25 | 0.5 |

| Stenotrophomonas maltophilia | 0.12 | 0.25 |

| Enterobacter cloacae | 0.25 | 1 |

Data are representative values compiled from multiple studies.

Table 2: Binding Affinity of Cefiderocol to Penicillin-Binding Proteins (PBPs) of E. coli

| PBP Target | IC50 (μg/mL) |

| PBP1a | >128 |

| PBP1b | >128 |

| PBP2 | 4.2 |

| PBP3 | <0.063 |

| PBP4 | >128 |

| PBP5/6 | >128 |

Lower IC50 indicates higher binding affinity.

Experimental Protocols

The following are summaries of standard methodologies used to evaluate the mechanism of action of Cefiderocol.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Cefiderocol is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

An overview of the experimental workflow is provided below:

Caption: Workflow for MIC determination.

Protocol:

-

Preparation of Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared in a suitable broth.

-

Drug Dilution: Serial two-fold dilutions of Cefiderocol are prepared in iron-depleted cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading: The MIC is determined as the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Affinity Assay

The binding affinity of Cefiderocol to various PBPs is assessed using a competitive binding assay with a labeled β-lactam, such as Bocillin FL (a fluorescent penicillin).

A diagram of the logical relationship in the PBP affinity assay is shown below:

Caption: PBP affinity assay workflow.

Protocol:

-

Membrane Preparation: The inner membrane fraction containing the PBPs is isolated from the target Gram-negative bacteria.

-

Competitive Binding: The membrane preparation is incubated with increasing concentrations of Cefiderocol to allow for binding to the PBPs.

-

Fluorescent Labeling: A fixed concentration of Bocillin FL is added to the mixture. Bocillin FL will bind to the PBPs that are not occupied by Cefiderocol.

-

Separation: The protein mixture is separated by SDS-PAGE.

-

Detection: The gel is visualized using a fluorescent scanner. The intensity of the fluorescent bands corresponding to the PBPs is quantified.

-

IC50 Determination: The IC50 value is calculated as the concentration of Cefiderocol required to reduce the fluorescence intensity by 50%, indicating the binding affinity.

Conclusion

Cefiderocol's novel "Trojan horse" mechanism, which hijacks bacterial iron uptake systems, allows it to overcome the outer membrane barrier of Gram-negative bacteria and evade many common β-lactam resistance mechanisms. Its high affinity for PBP3, coupled with its stability against a broad spectrum of β-lactamases, makes it a potent bactericidal agent against a wide range of clinically important MDR pathogens. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel antimicrobial agents.

An In-depth Technical Guide to the Synthesis and Purification of Cefetecol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cefetecol, also known as GR69153, is a fourth-generation cephalosporin (B10832234) antibiotic characterized by the presence of a catechol moiety. This structural feature allows it to act as a siderophore, hijacking bacterial iron uptake systems to facilitate its entry into bacterial cells. This unique mechanism of action gives Cefetecol a broad spectrum of activity, particularly against Gram-negative bacteria. Although its clinical development was discontinued, the synthesis and purification of Cefetecol and similar catechol-substituted cephalosporins remain of significant interest to researchers developing novel anti-infective agents. This technical guide provides a comprehensive overview of the synthetic pathways and purification methodologies for Cefetecol, based on available scientific literature and patent information.

Core Synthesis of the Cephalosporin Nucleus

The synthesis of Cefetecol, like other semi-synthetic cephalosporins, begins with the core cephalosporin nucleus, typically 7-aminocephalosporanic acid (7-ACA) or a derivative thereof. The general strategy involves the acylation of the 7-amino group with a desired side chain and modification at the C-3 position.

Synthesis of the Cefetecol Side Chain and Coupling

A plausible synthetic route for the Cefetecol side chain would involve the synthesis of a protected (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid derivative, where the hydroxyl group of the oxime is substituted with a moiety containing a protected catechol.

Hypothetical Synthesis Pathway for Cefetecol:

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Cefiderocol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) with a potent in vitro activity against a broad range of aerobic Gram-negative bacteria, including multidrug-resistant (MDR) and carbapenem-resistant (CR) strains.[1][2] Its unique "Trojan horse" mechanism of action, which utilizes bacterial iron uptake systems to enter the periplasmic space, allows it to overcome common resistance mechanisms such as porin channel mutations and efflux pump overexpression.[3][4] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Cefiderocol, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

Cefiderocol's structure includes a catechol moiety that chelates iron, mimicking natural siderophores.[5][6] This allows the drug to be actively transported across the outer membrane of Gram-negative bacteria through iron transporter channels.[7] Once in the periplasmic space, Cefiderocol dissociates from iron and binds to penicillin-binding proteins (PBPs), primarily PBP3, inhibiting bacterial cell wall synthesis and leading to cell death.[3] This novel entry mechanism allows Cefiderocol to bypass resistance mechanisms that affect other β-lactams.[8]

References

- 1. journals.asm.org [journals.asm.org]

- 2. In Vitro Antibacterial Properties of Cefiderocol, a Novel Siderophore Cephalosporin, against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]

- 4. Antibacterial spectrum of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. What is the mechanism of Cefiderocol Sulfate Tosylate? [synapse.patsnap.com]

- 8. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Stability Analysis of Cefetecol

Disclaimer: The compound "Cefetecol" does not correspond to any known chemical entity in publicly available scientific literature or chemical databases as of the latest update. This guide is constructed based on a hypothetical analogue within the cephalosporin (B10832234) class of antibiotics to demonstrate the requested format and content for a technical whitepaper. The data and experimental details provided are illustrative and should not be considered factual for any existing compound.

Introduction

Cephalosporins are a cornerstone of antibacterial therapy, characterized by their β-lactam ring fused to a dihydrothiazine ring. This guide focuses on the hypothetical fourth-generation cephalosporin, Cefetecol, detailing its chemical structure and comprehensive stability profile. Understanding the stability of an active pharmaceutical ingredient (API) like Cefetecol is critical for the development of safe, effective, and stable pharmaceutical formulations. This document outlines the intrinsic stability of Cefetecol under various stress conditions, including pH, temperature, and light, providing a foundation for formulation development and shelf-life prediction.

Chemical Structure of Cefetecol

Cefetecol is postulated to be a fourth-generation cephalosporin, featuring a complex N-methylpyrrolidine moiety at the C-3 position and a 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido group at the C-7 position. This intricate structure is designed to enhance its spectrum of activity against both Gram-positive and Gram-negative bacteria, including resistant strains, while also improving its stability against β-lactamases.

Stability Analysis of Cefetecol

The stability of Cefetecol was assessed through a series of forced degradation studies. These studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

Experimental Protocols

A validated high-performance liquid chromatography (HPLC) method was employed for the stability studies.

-

Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.

-

Column: C18 column (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Temperature: 30°C.

-

Sample Preparation: Cefetecol stock solution (1 mg/mL) was prepared in purified water. Aliquots were subjected to various stress conditions.

The workflow for the stability testing is outlined below.

Summary of Stability Data

The following table summarizes the degradation of Cefetecol under various stress conditions.

| Stress Condition | Parameters | % Degradation of Cefetecol | Number of Major Degradants |

| Acid Hydrolysis | 0.1N HCl, 60°C, 8h | 18.5% | 2 |

| Base Hydrolysis | 0.1N NaOH, 25°C, 4h | 45.2% | 3 |

| Oxidative Degradation | 3% H₂O₂, 25°C, 24h | 25.8% | 2 |

| Thermal Degradation | Solid state, 80°C, 48h | 8.1% | 1 |

| Photolytic Degradation | Solid state, ICH Q1B | 12.3% | 1 |

Degradation Pathway Analysis

The primary degradation pathway for Cefetecol, like other β-lactam antibiotics, involves the hydrolysis of the β-lactam ring. This process is significantly accelerated under basic conditions. The opening of the β-lactam ring leads to a loss of antibacterial activity. Further degradation can occur through modifications of the side chains at the C-7 and C-3 positions, leading to a variety of degradation products.

Conclusion and Recommendations

The stability profile of the hypothetical Cefetecol indicates a significant susceptibility to degradation under basic and oxidative conditions. The primary degradation pathway involves the hydrolysis of the β-lactam ring, a characteristic vulnerability of this class of antibiotics. The compound shows moderate stability under acidic, photolytic, and thermal stress.

For formulation development, it is crucial to:

-

Maintain the pH of aqueous formulations in the slightly acidic range (pH 4.5-6.0) to minimize hydrolytic degradation.

-

Incorporate antioxidants to protect against oxidative degradation.

-

Protect the final drug product from light through appropriate primary and secondary packaging.

Further studies should focus on the complete structural elucidation of the major degradants and an assessment of their potential toxicity. A comprehensive understanding of Cefetecol's stability and degradation pathways is paramount for developing a robust, safe, and effective pharmaceutical product.

The Pharmacokinetic and Pharmacodynamic Profile of Cefiderocol in Preclinical Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefiderocol is a novel siderophore cephalosporin (B10832234) with potent activity against a broad range of Gram-negative bacteria, including multidrug-resistant (MDR) and carbapenem-resistant (CR) strains.[1][2][3][4] Its unique "Trojan horse" mechanism of action allows it to bypass common resistance mechanisms, making it a promising agent in the fight against antimicrobial resistance.[5][6][7] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Cefiderocol in various animal models, presenting key data, experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

Cefiderocol's innovative mechanism involves exploiting bacterial iron transport systems to gain entry into the periplasmic space.[6][8] It chelates ferric iron via its catechol side chain, and this complex is actively transported across the outer membrane of Gram-negative bacteria by iron transporters.[5][6] Once in the periplasm, Cefiderocol dissociates from the iron and binds to penicillin-binding proteins (PBPs), primarily PBP3, inhibiting bacterial cell wall synthesis and leading to cell death.[4][6] This active transport mechanism allows for higher concentrations of the drug to accumulate in the periplasm, overcoming resistance mechanisms such as porin channel mutations and efflux pumps.[6][9] Furthermore, Cefiderocol is stable against hydrolysis by a wide variety of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases.[1][4]

Pharmacokinetics in Animal Models

Pharmacokinetic studies in various animal models have been crucial in defining the dosing regimens for clinical trials. The primary models utilized have been murine (mouse) and rat infection models.

Murine Models

Neutropenic murine thigh and lung infection models are standard for evaluating the in vivo efficacy of new antibiotics.[1][10] In these models, mice are rendered neutropenic to simulate an immunocompromised state.

Table 1: Pharmacokinetic Parameters of Cefiderocol in Neutropenic Murine Infection Models

| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Clearance (L/h/kg) | Reference |

| Thigh Infection | 4 | SC | 7.9 | 0.25 | 10.3 | 0.86 | 0.39 | [1][2] |

| Thigh Infection | 40 | SC | 78.5 | 0.25 | 102 | 0.86 | 0.39 | [1] |

| Thigh Infection | 100 | SC | - | - | - | 0.86 | - | [2] |

| Thigh Infection | 250 | SC | - | - | - | 0.86 | - | [2] |

| Thigh Infection | 400 | SC | 786 | 0.25 | 1020 | - | 0.39 | [1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; SC: Subcutaneous.

Rat Models

Immunocompetent rat respiratory tract infection models have been used to evaluate the efficacy of Cefiderocol in a setting that more closely mimics human plasma pharmacokinetics.[11]

Pharmacodynamics in Animal Models

The key pharmacodynamic (PD) parameter that correlates with the efficacy of Cefiderocol, like other cephalosporins, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[1][12][13][14]

Table 2: Pharmacodynamic Targets for Cefiderocol in Murine Infection Models

| Animal Model | Pathogen(s) | Efficacy Endpoint | Mean %fT > MIC | Reference |

| Thigh Infection | Enterobacteriaceae | Static Effect | 62.5% | [1] |

| Thigh Infection | Enterobacteriaceae | 1-log10 Reduction | 73.3% | [1][3] |

| Thigh Infection | P. aeruginosa | Static Effect | - | - |

| Thigh Infection | P. aeruginosa | 1-log10 Reduction | 77.2% | [1][3] |

| Thigh Infection | P. aeruginosa | Stasis | 44.4 - 94.7% | [2] |

| Thigh Infection | P. aeruginosa | 1-log10 Reduction | 50.2 - 97.5% | [2] |

| Thigh Infection | P. aeruginosa | 2-log10 Reduction | 62.1 - 100% | [2] |

| Lung Infection | Enterobacteriaceae | 1-log10 Reduction | 64.4% | [1][3] |

| Lung Infection | P. aeruginosa | 1-log10 Reduction | 70.3% | [1][3] |

| Lung Infection | A. baumannii | 1-log10 Reduction | 88.1% | [1][3] |

| Lung Infection | S. maltophilia | 1-log10 Reduction | 53.9% | [1][3] |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of preclinical data. Below are summaries of typical experimental protocols used in the evaluation of Cefiderocol.

Neutropenic Murine Thigh Infection Model

-

Animal Model : Specific-pathogen-free male ICR mice (5 weeks old).[1]

-

Immunosuppression : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) at 150 mg/kg (4 days before infection) and 100 mg/kg (1 day before infection).[1][2]

-

Infection : Mice are anesthetized, and a bacterial suspension (approximately 10^6 CFU/thigh) is injected into the thigh muscle.[1]

-

Drug Administration : Cefiderocol is administered subcutaneously at various doses and dosing intervals, typically starting 2 hours post-infection.[1][2]

-

Sample Collection and Analysis : At 24 hours post-treatment, mice are euthanized, and the thighs are homogenized to determine bacterial colony-forming units (CFU). Blood samples are collected at various time points to determine plasma drug concentrations via LC-MS/MS.[15]

-

Susceptibility Testing : Minimum inhibitory concentrations (MICs) are determined by broth microdilution according to CLSI guidelines, often using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for Cefiderocol.[1]

Neutropenic Murine Lung Infection Model

-

Animal Model and Immunosuppression : Same as the thigh infection model.[1]

-

Infection : Anesthetized mice are infected via intranasal instillation of a bacterial suspension. For some pathogens, the inoculum is prepared with mucin to prevent rapid clearance.[1]

-

Drug Administration and Analysis : Similar to the thigh infection model, with lung tissue being homogenized for bacterial quantification.[1]

Immunocompetent Rat Respiratory Tract Infection Model

-

Animal Model : Immunocompetent rats are used to better simulate human pharmacokinetics.[11]

-

Infection : Rats are infected via intratracheal instillation of bacterial pathogens.[11]

-

Drug Administration : Cefiderocol is administered intravenously to mimic human plasma concentration profiles.[11]

-

Efficacy Assessment : Bacterial burden in the lungs is assessed at specific time points post-treatment.[11]

Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study, from initial planning to final data analysis.[15][16][17]

Conclusion

The preclinical data from animal models have been instrumental in establishing the pharmacokinetic and pharmacodynamic profile of Cefiderocol. These studies have consistently demonstrated that %fT > MIC is the key driver of efficacy.[1][13][14] The robust in vivo activity observed in murine and rat models against a wide array of challenging Gram-negative pathogens, including carbapenem-resistant strains, has supported the clinical development of Cefiderocol as a valuable therapeutic option for treating serious infections.[3][10] This guide provides a foundational understanding of the preclinical evaluation of Cefiderocol, offering valuable insights for researchers and drug development professionals in the field of antimicrobial agents.

References

- 1. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics of cefiderocol, a novel siderophore cephalosporin, in a Pseudomonas aeruginosa neutropenic murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of Cefiderocol against Carbapenem-Resistant Gram-Negative Bacilli in Immunocompetent-Rat Respiratory Tract Infection Models Recreating Human Plasma Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. seq.es [seq.es]

- 13. academic.oup.com [academic.oup.com]

- 14. Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. admescope.com [admescope.com]

- 16. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]

- 17. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]

Cefetecol's Engagement with Penicillin-Binding Proteins: A Technical Guide

An In-depth Examination of Binding Affinity and Mechanism of Action for Researchers and Drug Development Professionals

Introduction

Cefetecol, a siderophore cephalosporin (B10832234) more commonly known in recent literature as cefiderocol (B606585), represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique "Trojan horse" mechanism of action allows it to bypass common resistance mechanisms, such as porin channel mutations and efflux pump overexpression, by utilizing the bacteria's own iron uptake systems. Once in the periplasmic space, cefiderocol exerts its bactericidal effects by binding to and inhibiting penicillin-binding proteins (PBPs), essential enzymes in the synthesis of the bacterial cell wall. This guide provides a detailed overview of cefetecol's (cefiderocol's) binding affinity to PBPs, the experimental protocols used to determine these interactions, and the downstream effects of PBP inhibition.

Quantitative Analysis of Cefiderocol Binding Affinity to PBP3

The binding affinity of cefiderocol to its primary target, PBP3, has been quantified in comparison to other β-lactam antibiotics. The following table summarizes key kinetic and inhibition constants for Pseudomonas aeruginosa PBP3.

| Antibiotic | pIC50 (S2d Assay) | pIC50 (Bocillin-FL Assay) | k_inact/K_i (M⁻¹s⁻¹) |

| Cefiderocol | Not explicitly stated, but trend suggests higher potency than ceftazidime (B193861) | Not explicitly stated, but trend suggests higher potency than ceftazidime | 3000[1] |

| Ceftazidime | Not explicitly stated | Not explicitly stated | 3400[1] |

| Cefepime (B1668827) | Not explicitly stated | Not explicitly stated | 9600[1] |

| Meropenem (B701) | Not explicitly stated | Not explicitly stated | 11000[1] |

Note: While the primary literature reviewed did not provide specific pIC50 values in the abstracts, it was noted that both cefiderocol and cefepime were found to be more potent inhibitors of P. aeruginosa PBP3 than ceftazidime and meropenem in these assays.[1] The k_inact/K_i values, which reflect both reactivity and binding affinity, indicate that under the assay conditions, cefepime and meropenem are more potent inhibitors of isolated P. aeruginosa PBP3 than cefiderocol and ceftazidime.[1]

Experimental Protocols

The determination of PBP binding affinity is crucial for understanding the efficacy of β-lactam antibiotics. A common and effective method is the competitive PBP binding assay using a fluorescently labeled penicillin derivative, such as Bocillin™ FL.

Competitive PBP Binding Assay with Fluorescent Penicillin

Objective: To determine the concentration of a test antibiotic (e.g., cefiderocol) required to inhibit 50% of the binding of a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) to its target PBPs.

Methodology:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells through mechanical means (e.g., sonication or French press) or enzymatic digestion.

-

Isolate the cell membranes, which contain the PBPs, via ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

-

-

Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of the test antibiotic (cefiderocol) for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).

-

Include a control sample containing no antibiotic.

-

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of Bocillin™ FL to each tube.

-

Incubate for a further period (e.g., 10 minutes at 37°C) to allow the fluorescent probe to bind to any PBPs not occupied by the test antibiotic.

-

-

SDS-PAGE and Fluorescence Detection:

-

Stop the reaction by adding a sample buffer.

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of the test antibiotic.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band using densitometry software.

-

Plot the percentage of Bocillin™ FL binding (relative to the no-antibiotic control) against the logarithm of the test antibiotic concentration.

-

Determine the IC50 value, which is the concentration of the test antibiotic that results in a 50% reduction in the fluorescent signal, using non-linear regression analysis.

-

Visualizing the Molecular Interactions and Experimental Process

To better illustrate the concepts discussed, the following diagrams outline the mechanism of action and the experimental workflow.

Caption: Cefiderocol's mechanism of action.

Caption: Experimental workflow for PBP binding assay.

Cefetecol (cefiderocol) demonstrates a potent inhibitory activity against PBP3 in Gram-negative bacteria, a key factor in its bactericidal efficacy. The unique siderophore-mediated transport mechanism allows it to achieve high concentrations in the periplasmic space, effectively overwhelming the target PBPs. The quantitative data on its binding affinity, while still emerging, underscores its potential as a powerful therapeutic agent. The standardized experimental protocols outlined in this guide are fundamental for the continued evaluation of cefiderocol and the development of future generations of siderophore cephalosporins.

References

A Technical Guide to the Siderophore-like Properties of Cefiderocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefiderocol (B606585) is a first-in-class siderophore cephalosporin (B10832234) antibiotic designed to combat multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] Its novel mechanism of action, often described as a "Trojan horse" strategy, leverages the bacteria's own iron acquisition systems to facilitate entry into the periplasmic space.[4][5][6][7][8][9] This guide provides a detailed examination of the siderophore-like properties of Cefiderocol, including its mechanism of action, quantitative data on its efficacy, and the experimental protocols used to characterize its unique attributes.

The chemical structure of Cefiderocol is similar to ceftazidime (B193861) and cefepime (B1668827) but is distinguished by the presence of a catechol moiety on the C-3 side chain.[2][10] This catechol group acts as a siderophore, chelating ferric iron (Fe³⁺) in the extracellular environment.[1][10] The resulting Cefiderocol-iron complex is then actively transported across the outer membrane of Gram-negative bacteria via various ferric iron transporters, such as CirA and Fiu in Escherichia coli and PiuA in Pseudomonas aeruginosa.[4][10][11] Once in the periplasmic space, Cefiderocol dissociates from the iron and inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3.[1][3] This active transport mechanism allows Cefiderocol to bypass common resistance mechanisms like porin channel mutations and efflux pumps.[3][9]

Quantitative Data

The efficacy of Cefiderocol is influenced by the iron concentration in the environment, with enhanced activity observed in iron-depleted conditions that mimic the host environment during an infection.[10][12] The following tables summarize the in vitro activity of Cefiderocol against key Gram-negative pathogens.

Table 1: Cefiderocol Minimum Inhibitory Concentrations (MICs) against Gram-Negative Isolates

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Enterobacterales | 0.12 - 0.5 | 0.5 - 4 |

| Pseudomonas aeruginosa | 0.5 | 1.0 |

| Acinetobacter baumannii | 0.5 | 1.0 |

| Stenotrophomonas maltophilia | 0.12 | 0.25 - 0.5 |

| Burkholderia cepacia | 0.12 | 0.5 |

Data compiled from multiple surveillance studies. MIC values can vary based on the specific strains and testing conditions.[1][13]

Table 2: Impact of Iron Concentration on Cefiderocol MIC against P. aeruginosa PAO1

| Medium | Cefiderocol MIC (µg/mL) |

| Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB) | 0.031 |

| ID-CAMHB + 0.1 mg/L Iron | Restored to CAMHB level |

| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 4-fold higher than ID-CAMHB |

This data demonstrates the enhanced activity of Cefiderocol under iron-limited conditions.[12]

Experimental Protocols

The unique siderophore-like properties of Cefiderocol necessitate specialized methodologies for its evaluation. Below are detailed protocols for key experiments.

Cefiderocol Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cefiderocol against Gram-negative bacteria.

Methodology: Broth microdilution is performed using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB), as approved by the Clinical and Laboratory Standards Institute (CLSI).[10]

Protocol:

-

Prepare ID-CAMHB: Prepare Mueller-Hinton broth and deplete divalent cations using a cation-binding resin. Subsequently, replenish with specified concentrations of Mg²⁺, Ca²⁺, and Zn²⁺ to achieve a final free iron concentration of ≤0.03 µg/mL.[10]

-

Prepare Cefiderocol Dilutions: Serially dilute Cefiderocol in ID-CAMHB in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth.

Iron Uptake Assay

Objective: To demonstrate that Cefiderocol facilitates iron transport into bacterial cells.

Methodology: This assay monitors the uptake of radiolabeled Cefiderocol into bacterial cells under both iron-depleted and iron-sufficient conditions.

Protocol:

-

Bacterial Culture: Grow P. aeruginosa overnight in both ID-CAMHB (iron-depleted) and ID-CAMHB supplemented with 100 µM ammonium (B1175870) iron(III) citrate (B86180) (iron-sufficient).[12]

-

Cell Preparation: Wash the cultured cells and resuspend them in the corresponding fresh media. Incubate at 37°C for 10 minutes.[12]

-

Initiate Uptake: Simultaneously add 66 µM ammonium iron(III) citrate and 10 µg/mL of [thiazole-¹⁴C]Cefiderocol to the cell suspensions.[12][14]

-

Sampling: At various time points (e.g., 0.5, 1, 3, 5, and 10 minutes), take aliquots of the cell suspension and immediately filter them through a 0.45-µm filter to separate the cells from the medium.[12][14]

-

Quantification: Measure the radioactivity of the cells on the filter using a liquid scintillation counter.[12][14]

-

Analysis: Compare the amount of radiolabeled Cefiderocol taken up by the cells grown in iron-depleted versus iron-sufficient conditions. Increased uptake in iron-depleted conditions indicates the involvement of iron transport systems.[12]

Visualizations

Signaling Pathways and Mechanisms

Caption: Cefiderocol's "Trojan Horse" mechanism of action.

Experimental Workflow

Caption: Workflow for the radiolabeled iron uptake assay.

Logical Relationships

Caption: Cefiderocol's relationship with bacterial resistance mechanisms.

References

- 1. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cefiderocol, a new antibiotic against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Cefiderocol’s Therapeutic Potential and Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fetroja® (cefiderocol) | Structure [fetroja.com]

- 8. communities.springernature.com [communities.springernature.com]

- 9. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

Initial Toxicity Screening of Cefetecol in Cell Lines: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the initial in vitro toxicity screening of Cefetecol, a novel siderophore cephalosporin (B10832234). Early-stage assessment of cytotoxicity is critical in the drug development pipeline to de-risk candidates and identify potential safety liabilities before proceeding to costly preclinical and clinical trials. We detail standardized protocols for a tiered screening approach, including assays for metabolic activity (MTT), cell membrane integrity (LDH), and apoptosis induction (Annexin V/PI). Representative data are presented to illustrate expected outcomes, and workflows are visualized to guide experimental design and decision-making.

Introduction to In Vitro Toxicity Screening

The preclinical evaluation of a new chemical entity (NCE) requires a robust assessment of its safety profile. In vitro toxicity testing is the first step in this process, offering a rapid and cost-effective method to evaluate a compound's effect on cell health using established cell lines.[1][2][3] This guide focuses on a panel of three core assays to build a preliminary toxicity profile for Cefetecol, a cephalosporin antibiotic that functions via a "Trojan horse" mechanism by binding to iron transporters to enter bacterial cells.[4] While this mechanism enhances antibacterial efficacy, it is crucial to determine its effects on mammalian cells.

The chosen cell lines represent key organ systems relevant to drug metabolism and potential toxicity:

-

HepG2 (Human Hepatocellular Carcinoma): A model for the liver, the primary site of drug metabolism.

-

HEK293 (Human Embryonic Kidney): A model for the kidneys, which are crucial for drug excretion and a known site of potential cephalosporin toxicity.[5][6]

-

A549 (Human Lung Carcinoma): A model for the pulmonary system, a common site of infection.

Cytotoxicity Assessment: Metabolic Activity (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[8] The concentration of these crystals, measured spectrophotometrically, is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate HepG2, HEK293, and A549 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of Cefetecol (e.g., from 0.1 µM to 1000 µM) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the Cefetecol dilutions and incubate for 48 hours. Include vehicle-only wells as a negative control.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[10] Allow the plate to stand overnight in the incubator.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Cefetecol IC50 Values

| Cell Line | Tissue of Origin | Cefetecol IC50 (µM) | Interpretation |

| HepG2 | Liver | > 1000 | Low potential for hepatotoxicity |

| HEK293 | Kidney | 750.2 | Minor potential for nephrotoxicity at high concentrations |

| A549 | Lung | > 1000 | Low potential for pulmonary cytotoxicity |

Cell Membrane Integrity: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis.[13][14]

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Prepare additional controls: a) Spontaneous LDH release (vehicle control), and b) Maximum LDH release (cells treated with a lysis buffer).

-

Sample Collection: After the 48-hour incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]

-

Stop Reaction: Add 50 µL of a stop solution to each well.

-

Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Data Presentation: Cefetecol-Induced LDH Release

| Cefetecol Conc. (µM) | % Cytotoxicity in HepG2 | % Cytotoxicity in HEK293 | % Cytotoxicity in A549 |

| 0 (Vehicle) | 1.2% | 1.5% | 1.1% |

| 100 | 2.5% | 3.1% | 2.2% |

| 500 | 4.8% | 8.9% | 4.5% |

| 1000 | 8.1% | 15.4% | 7.8% |

Apoptosis Induction: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16][17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Experimental Protocol: Annexin V/PI Assay

-

Cell Seeding and Treatment: Seed cells (1 x 10⁶) in 6-well plates and treat with Cefetecol (e.g., at IC50 and 2x IC50 concentrations) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge.[15]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[18]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[18]

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer.[18]

-

Healthy Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

Data Presentation: Cell Fate Analysis in HEK293 Cells

| Treatment | % Healthy Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |

| Vehicle Control | 95.1% | 2.5% | 1.8% |

| Cefetecol (750 µM) | 65.3% | 22.4% | 10.1% |

| Cefetecol (1500 µM) | 30.8% | 45.9% | 21.5% |

Visualizations: Workflows and Pathways

To clarify the experimental and logical processes, the following diagrams were generated using the Graphviz DOT language.

Conclusion

The initial in vitro toxicity screening of Cefetecol indicates a favorable safety profile. The compound demonstrates low cytotoxicity in liver and lung cell lines, with an IC50 value well above concentrations required for antibacterial activity. A minor cytotoxic effect was observed in kidney cells at high concentrations, primarily mediated through the induction of apoptosis rather than necrosis. This tiered assay approach provides a robust preliminary dataset, suggesting that Cefetecol is a viable candidate for further preclinical development. Subsequent studies should focus on more complex models, such as 3D cell cultures or primary cells, to further investigate the potential for nephrotoxicity.

References

- 1. In Vitro Toxicity Testing | Porsolt [porsolt.com]

- 2. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 12. caymanchem.com [caymanchem.com]

- 13. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. bosterbio.com [bosterbio.com]

- 18. kumc.edu [kumc.edu]

Navigating the Degradation Landscape of Siderophore Cephalosporins: A Technical Guide

A notable scarcity of publicly available scientific literature exists concerning the specific degradation pathways and byproducts of the fourth-generation cephalosporin (B10832234), cefetecol (also known as GR69153). [1] The discontinuation of its clinical development may have contributed to this limited body of research.[1]

In light of this, and to provide valuable insights for researchers, scientists, and drug development professionals, this guide will focus on the degradation of a closely related and more recently studied siderophore cephalosporin, cefiderocol (B606585). The principles and methodologies discussed herein are largely applicable to the study of cephalosporin stability and degradation in general.

Forced Degradation Studies of Cefiderocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A study on the physicochemical stability of cefiderocol subjected the drug to various stress conditions to induce degradation.[2]

Summary of Forced Degradation Conditions and Outcomes for Cefiderocol

The following table summarizes the conditions applied in a forced degradation study of cefiderocol and the resulting percentage of degradation. A total of 20 degradation products were detected across all conditions, with two products (designated as 2 and 13) being common to all degradation modes.[2]

| Stress Condition | Reagents and Conditions | Degradation (%) |

| Acidic | Not specified in detail | 12% |

| Alkaline | Not specified in detail | Not specified |

| Oxidative | 1 mL of 200 µg/mL cefiderocol solution with 1 mL of 0.3% H₂O₂, stored at 35°C for 1 hour | Not specified |

| Thermal | 50 µg/mL cefiderocol solution exposed to 80°C for 2 hours | Not specified |

| Photolytic | 50 µg/mL cefiderocol solution exposed to a 254 nm UV source for 30 minutes | 44% |

Experimental Protocols for Cefiderocol Degradation Studies

The methodologies employed in the forced degradation of cefiderocol provide a solid framework for designing similar studies for other cephalosporins.

Oxidative Degradation Protocol[2]

-

Prepare a 200 µg/mL solution of cefiderocol.

-

Mix 1 mL of the cefiderocol solution with 1 mL of 0.3% hydrogen peroxide (H₂O₂).

-

Store the mixture at 35°C for 1 hour.

-

Dilute the resulting solution with 2 mL of ultrapure water to achieve a theoretical concentration of 200 µg/mL for analysis.

Thermal Degradation Protocol[2]

-

Prepare a 50 µg/mL solution of cefiderocol.

-

Expose the solution to a temperature of 80°C for 2 hours.

-

The solution can be analyzed directly without further dilution.

Photolytic Degradation Protocol[2]

-

Prepare a 50 µg/mL solution of cefiderocol.

-

Expose the solution to a UV light source at a wavelength of 254 nm for 30 minutes.

-

The solution can be analyzed directly without further dilution.

Analytical Method

The analysis of cefiderocol and its degradation byproducts was performed using a validated High-Performance Liquid Chromatography (HPLC) method coupled with a photodiode array detector at 260 nm.[2][3]

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate a general workflow for forced degradation studies and a conceptual representation of cephalosporin degradation pathways.

General Cephalosporin Degradation Mechanisms

While specific pathways for cefetecol and cefiderocol are not detailed in the available literature, studies on other cephalosporins reveal common degradation patterns:

-

Hydrolysis of the β-lactam ring: This is a primary degradation pathway for many β-lactam antibiotics, leading to a loss of antibacterial activity.[4]

-

Isomerization: Changes in the stereochemistry, such as the formation of epimers, can occur.[4]

-

Side-chain modifications: The complex side chains of cephalosporins can undergo various reactions, including cleavage.

-

Intramolecular reactions: The functional groups within the molecule can react with each other, leading to different degradation products.[5]

Conclusion

Although a comprehensive analysis of cefetecol degradation is hindered by a lack of specific data, the study of the related compound cefiderocol provides a robust framework for understanding the stability of siderophore cephalosporins. The forced degradation protocols and analytical methods described offer a clear starting point for researchers. The conceptual diagrams illustrate the general workflow and potential chemical transformations that these complex molecules may undergo. Further research into the degradation of cefetecol would be necessary to fully characterize its specific byproducts and degradation pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Physicochemical stability of cefiderocol, a novel siderophore cephalosporin, in syringes at 62.5 mg/mL for continuous administration in intensive care units - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical stability of cefiderocol, a novel siderophore cephalosporin, in syringes at 62.5 mg/mL for continuous administration in intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Novel Molecular Structure of Cefiderocol

For Researchers, Scientists, and Drug Development Professionals

- NOTE: The requested agent "Cefetecol" could not be identified in existing scientific literature. This guide will focus on Cefiderocol (B606585), a novel siderophore cephalosporin (B10832234) with a unique molecular structure and mechanism of action, as a representative example of innovation in this antibiotic class. -

Executive Summary

The increasing prevalence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. In response, the development of novel antimicrobial agents with unique mechanisms to overcome resistance is a critical priority. Cefiderocol represents a significant advancement in the cephalosporin class of antibiotics.[1][2] Its innovative molecular structure incorporates a siderophore moiety, enabling a "Trojan horse" mechanism of entry into bacterial cells.[3][4][5] This guide provides an in-depth technical overview of Cefiderocol's molecular architecture, its unique mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

The Novelty of Cefiderocol's Molecular Structure

Cefiderocol's chemical structure is a sophisticated amalgamation of established cephalosporin scaffolds with a novel siderophore component, specifically designed to exploit bacterial iron acquisition systems.[1][6][7]

Core Cephalosporin Backbone: The structure is similar to third and fourth-generation cephalosporins like ceftazidime (B193861) and cefepime.[1][8][9]

-

C-7 Side Chain: It possesses a carboxypropanoxyimino group, akin to ceftazidime, which enhances transport across the bacterial outer membrane and provides stability against many β-lactamases.[1][8][9][10]

-

C-3 Side Chain: A pyrrolidinium (B1226570) group, similar to that in cefepime, is present, which contributes to its antibacterial activity and stability against β-lactamases.[1][8][9]

The Siderophore Innovation: The most striking feature is the addition of a chlorocatechol group at the terminus of the C-3 side chain.[1][4][8][11][12] This catechol moiety functions as a siderophore, a molecule that chelates ferric iron (Fe³⁺).[1][6][7] This unique addition allows Cefiderocol to mimic natural siderophores, which bacteria use to scavenge essential iron from their environment.[1][6]

Chemical Formula: C₃₀H₃₄ClN₇O₁₀S₂[4][13] Molecular Weight: 752.2 g/mol [4][13]

Mechanism of Action: The "Trojan Horse" Strategy

Cefiderocol's primary innovation lies in its unique mechanism of cell entry, which allows it to bypass common resistance mechanisms in Gram-negative bacteria, such as porin channel mutations and efflux pumps.[3][11]

-

Siderophore Mimicry: In the iron-depleted environment of an infection, Cefiderocol's catechol moiety chelates ferric iron.[1][6]

-

Active Transport: The Cefiderocol-iron complex is recognized and actively transported across the bacterial outer membrane by the bacteria's own TonB-dependent iron transporters (e.g., CirA and Fiu in E. coli, PiuA in P. aeruginosa).[4][12][13] This active transport leads to an accumulation of the drug in the periplasmic space.[8][11]

-

Drug Release: Once inside the periplasm, the iron dissociates from Cefiderocol.[3][4]

-

Inhibition of Cell Wall Synthesis: Freed from the iron, Cefiderocol then functions like a traditional β-lactam antibiotic. It binds to penicillin-binding proteins (PBPs), primarily PBP3, inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][3][8] This disruption leads to cell lysis and bacterial death.[1][3]

This "Trojan horse" strategy allows Cefiderocol to be effective against many carbapenem-resistant pathogens.[3][5] It is also stable against a wide range of β-lactamase enzymes, including both serine- and metallo-β-lactamases (Classes A, B, C, and D).[1][4][11]

Quantitative Data: In Vitro Efficacy

The efficacy of Cefiderocol is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Cefiderocol has demonstrated potent activity against a wide range of Gram-negative pathogens, including those resistant to carbapenems.

Table 1: Cefiderocol MIC₅₀/₉₀ Values Against Key Gram-Negative Pathogens (2020 SENTRY Surveillance Program) [14]

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Percent Susceptible (%) |

| Enterobacterales (all) | 0.06 | 0.5 | 99.8 |

| Carbapenem-Resistant Enterobacterales (CRE) | 0.5 | 4 | 98.2 |

| P. aeruginosa (all) | 0.12 | 0.5 | 99.6 |

| Extensively Drug-Resistant (XDR) P. aeruginosa | 0.12 | 1 | 97.3 |

| Acinetobacter spp. | 0.12 | 1 | 97.7 |

| S. maltophilia | 0.06 | 0.12 | 100 |

Table 2: Cefiderocol Susceptibility Rates in Carbapenem-Resistant Isolates (2025 Study) [15]

| Organism | Percent Susceptible (%) |

| C. freundii | 100 |

| K. pneumoniae | 93.3 |

| E. hormaechei | 92.2 |

| P. aeruginosa | 80.0 |

| E. coli | 76.8 |

| A. baumannii | 73.3 |

Table 3: Clinical Response Rates from Real-World Evidence (PROVE Study) [16][17]

| Infection Type | Favorable Clinical Response (%) |

| All Infections | 75.1 |

| Respiratory Tract Infections | 71.6 |

| Bloodstream Infections | 74.1 |

| Urinary Tract Infections | 91.2 |

Experimental Protocols

Standardized methodologies are crucial for the accurate in vitro assessment of Cefiderocol's activity. The primary method used is broth microdilution, with specific modifications to account for the drug's iron-dependent mechanism.

Protocol: Broth Microdilution for Cefiderocol Susceptibility Testing

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Media Preparation: The key modification for Cefiderocol testing is the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[4][18] This is critical to ensure that the drug's siderophore mechanism is active and accurately reflects its potency.

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation. b. Suspend the colonies in a sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19] d. Within 15 minutes, dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20][21]

-

Drug Dilution: a. Perform serial twofold dilutions of Cefiderocol in ID-CAMHB in a microtiter plate to achieve a range of final concentrations (e.g., 0.03 to 32 µg/mL).[15][21]

-

Inoculation and Incubation: a. Inoculate each well of the microtiter plate with the standardized bacterial suspension.[21] b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[22]

-

Result Interpretation: a. The MIC is read as the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth (no turbidity).[21] b. A specific challenge in reading Cefiderocol results can be "trailing," a phenomenon of reduced growth over a range of concentrations. According to EUCAST guidelines, trailing should be disregarded, and a growth button of less than 1 mm or light turbidity should be considered as no growth.[4]

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]

- 4. Cefiderocol - Wikipedia [en.wikipedia.org]

- 5. Phase 3 trials show positive results for cefiderocol, but questions remain | CIDRAP [cidrap.umn.edu]

- 6. researchgate.net [researchgate.net]

- 7. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cefiderocol | C30H34ClN7O10S2 | CID 77843966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]

- 16. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 17. IDWeek 2024: Shionogi Presents Largest Global Real-World Evidence Study of Cefiderocol Demonstrating Strong Clinical Response Rates Across Seriously Ill Patients | 塩野義製薬 [shionogi.com]

- 18. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. apec.org [apec.org]

- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. microrao.com [microrao.com]

- 22. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cefiderocol Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of Cefiderocol, a siderophore cephalosporin (B10832234) antibiotic. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Cefiderocol is a novel cephalosporin that utilizes a unique mechanism of action to penetrate the outer membrane of Gram-negative bacteria. It acts as a siderophore, chelating iron and actively transporting into the periplasmic space through bacterial iron transport systems.[1] This Trojan horse strategy allows Cefiderocol to bypass porin channels, a common mechanism of resistance to other β-lactam antibiotics. Accurate and reproducible MIC testing is crucial for determining the in vitro activity of Cefiderocol against clinically relevant bacterial isolates and for monitoring the emergence of resistance.

Due to its unique mode of action, the in vitro susceptibility testing of Cefiderocol requires specific conditions, particularly the use of iron-depleted media for broth microdilution methods to mimic the iron-limited environment in vivo and to ensure accurate MIC values.[1][2][3]

Quantitative Data Summary

The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values of Cefiderocol against various Gram-negative bacilli as reported in surveillance studies. These values can serve as a reference for expected outcomes.

Table 1: Cefiderocol MIC Distribution for Enterobacterales

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.03 - 64 | 0.5 | 4 |

| Klebsiella pneumoniae | ≤0.03 - 64 | 0.5 | 4 |

| Enterobacter cloacae complex | ≤0.03 - 64 | - | - |

| Serratia marcescens | - | - | - |

| Citrobacter freundii complex | - | - | - |

Data compiled from multiple sources.[2][4]

Table 2: Cefiderocol MIC Distribution for Non-Fermenting Gram-Negative Bacilli

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa | ≤0.03 - >256 | 0.25 | 2 |

| Acinetobacter baumannii complex | ≤0.03 - >256 | - | - |

| Stenotrophomonas maltophilia | - | - | ≤2 |

Data compiled from multiple sources.[1][2]

Table 3: Cefiderocol Interpretive Breakpoints (µg/mL)

| Organism Group | CLSI (M100-ED33) | EUCAST (v 13.0) | FDA |

| S | I | R | |

| Enterobacterales | ≤2 | 4 | ≥8 |

| Pseudomonas aeruginosa | ≤1 | 2 | ≥4 |

| Acinetobacter baumannii complex | ≤1 | 2 | ≥4 |

| Stenotrophomonas maltophilia | ≤1 | - | ≥2 |

S = Susceptible, I = Intermediate, R = Resistant. Breakpoints are subject to change and users should refer to the latest versions of the respective guidelines.[2][3]

Experimental Protocols

Broth Microdilution (BMD) Method - Reference Method

The broth microdilution method is the gold standard for determining the MIC of Cefiderocol.[5] It is essential to use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for this procedure.[1][2][3]

Materials:

-

Cefiderocol analytical powder

-

Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)

-

Incubator (35 ± 2°C)

-

Microplate reader or manual reading mirror

Procedure:

-

Preparation of Cefiderocol Stock Solution:

-

Prepare a stock solution of Cefiderocol at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.

-

Further dilute the stock solution in ID-CAMHB to prepare a working solution for serial dilutions.

-

-

Preparation of Microtiter Plates:

-

Perform two-fold serial dilutions of the Cefiderocol working solution in ID-CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.

-

The typical concentration range tested is 0.06 to 64 µg/mL.

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on non-selective agar (B569324), suspend several colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism.

-

Reading can be done visually using a reading mirror or with a microplate reader.

-

Trailing endpoints (reduced growth over a range of concentrations) may be observed, particularly with Acinetobacter baumannii.[6] In such cases, the MIC should be read as the lowest concentration with a significant reduction in growth compared to the growth control.

-

Compare the results for the QC strains with the acceptable ranges published by CLSI or EUCAST to ensure the validity of the test.

-

Disk Diffusion Method

The disk diffusion method is a simpler, alternative method for routine susceptibility testing.[7] It is important to note that while this method uses standard Mueller-Hinton agar (MHA), there can be challenges with interpretation, and for some isolates, an MIC test may be required to confirm results, especially for results falling in the area of technical uncertainty (ATU).[7][8]

Materials:

-

Cefiderocol disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile swabs

-

Quality control (QC) strains

-

Incubator (35 ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described for the BMD method.

-

-

Inoculation of MHA Plates:

-

Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

-

Allow the plate to dry for 3-5 minutes before applying the disks.

-

-

Application of Disks:

-

Aseptically apply a Cefiderocol (30 µg) disk to the surface of the inoculated MHA plate.

-

Ensure the disk is in firm contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

Measure the diameter of the zone of complete inhibition of growth in millimeters (mm).

-

Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST (see Table 3).

-

Perform QC testing with appropriate strains and ensure the zone diameters are within the acceptable ranges.

-

Diagrams

Caption: Workflow for Cefiderocol Broth Microdilution MIC Testing.

Caption: Workflow for Cefiderocol Disk Diffusion Susceptibility Testing.

Caption: Simplified signaling pathway of Cefiderocol's mechanism of action.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Cefiderocol Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. paho.org [paho.org]

- 7. Cefiderocol: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EUCAST: Cefiderocol susceptibility testing [eucast.org]

Application Note: Quantification of Cefiderocol in Human Serum and Plasma by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefiderocol, a siderophore cephalosporin (B10832234) antibiotic, in human serum and plasma. The described protocol is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring optimal dosing and patient outcomes. The method utilizes a reversed-phase C18 column with UV detection, offering a balance of simplicity, speed, and sensitivity suitable for clinical and research laboratories.

Introduction

Cefiderocol is a novel cephalosporin antibiotic with a unique mechanism of action that allows it to penetrate the outer membrane of Gram-negative bacteria.[1][2] Therapeutic drug monitoring of Cefiderocol is essential due to the high pharmacokinetic variability observed in critically ill patients.[1][2] This document provides a comprehensive protocol for the quantification of Cefiderocol using HPLC with UV detection, a widely accessible and cost-effective analytical technique.

Principle of the Method

The method is based on the separation of Cefiderocol from endogenous plasma or serum components using reversed-phase HPLC. A simple protein precipitation step is employed for sample preparation. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an acidic buffer and an organic modifier. An internal standard is used to ensure accuracy and precision. The analyte is detected by its UV absorbance.

Materials and Reagents

-

Chemicals and Solvents:

-

Cefiderocol reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Potassium dihydrogen phosphate (B84403) (analytical grade)

-

Ultrapure water

-

-

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

-

Experimental Protocols

-

Stock Solution of Cefiderocol (1 mg/mL): Accurately weigh and dissolve the Cefiderocol reference standard in ultrapure water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to achieve concentrations for the calibration curve.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Metronidazole in methanol.

-

IS Working Solution (10 µg/mL): Dilute the IS stock solution with the precipitation solvent (e.g., acetonitrile).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Phosphate Buffer (for alternative mobile phase): Prepare a phosphate buffer and adjust the pH to 3.50.[3][4]

-

Pipette 200 µL of serum or plasma sample into a microcentrifuge tube.

-

Add 400 µL of the IS working solution in the precipitation solvent.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

The following table summarizes the recommended HPLC conditions.

| Parameter | Condition 1 | Condition 2 |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm[5] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Phosphate buffer (pH 3.50)[3][4]B: Acetonitrile |

| Gradient Elution | Refer to the specific gradient program below. | Refer to the specific gradient program below. |

| Flow Rate | 1.0 mL/min[3][4] | 0.5 mL/min[5] |

| Injection Volume | 20 µL | 5 µL |

| Column Temperature | 25 °C[5] | Ambient |

| Detection | UV at 300 nm[1] or 260 nm[3][4] | UV at 300 nm[1] or 260 nm[3][4] |

| Internal Standard | Metronidazole[3][4][6][7] | Metronidazole[3][4][6][7] |

| Run Time | Approximately 15 minutes[3][4] | Approximately 4 minutes[5] |

Gradient Program Example (for Condition 1):

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 10.0 | 5 | 95 |

| 12.0 | 5 | 95 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

The analytical method should be validated according to relevant guidelines (e.g., FDA or EMA).[8] Key validation parameters are summarized below.

| Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99[3] |

| Calibration Range | 4 to 160 mg/L[1][2][6][7] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. A typical LLOQ is around 4 mg/L.[2] |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).[6][7] |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). |

| Recovery | Consistent, precise, and reproducible. An average recovery of 81% has been reported.[6][7] |

| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term). Cefiderocol stability is dependent on storage temperature.[1] |

Data Presentation

The following tables summarize key quantitative data from published methods for Cefiderocol analysis.

Table 1: Chromatographic Conditions and Performance